Product packaging for Methyl 2,4-dimethylthiazole-5-carboxylate(Cat. No.:CAS No. 173841-81-1)

Methyl 2,4-dimethylthiazole-5-carboxylate

Cat. No.: B180196
CAS No.: 173841-81-1
M. Wt: 171.22 g/mol
InChI Key: QTQFXMIWXGHNQS-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethylthiazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B180196 Methyl 2,4-dimethylthiazole-5-carboxylate CAS No. 173841-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-6(7(9)10-3)11-5(2)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQFXMIWXGHNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208704
Record name 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173841-81-1
Record name 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173841-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Curtius Rearrangement:this Versatile and Widely Used Method Involves the Thermal Decomposition of an Acyl Azide.nih.govrsc.orgthe Process for Converting the Thiazole Ester is As Follows:

Step 1: Saponification: The starting ester is hydrolyzed to 2,4-dimethylthiazole-5-carboxylic acid using a base like sodium hydroxide.

Step 2: Acyl Azide (B81097) Formation: The carboxylic acid is converted into an acyl azide. This is often achieved by first converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with sodium azide (NaN₃). Alternatively, diphenylphosphoryl azide (DPPA) can be used to convert the carboxylic acid to the acyl azide in one step. scispace.com

Step 3: Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene (B28343) or dioxane). It undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form a thiazol-5-yl isocyanate intermediate. wikipedia.org A key advantage of this reaction is the complete retention of the migrating group's stereochemistry. scispace.com

Step 4: Hydrolysis: The isocyanate is then hydrolyzed with aqueous acid or base. This initially forms an unstable carbamic acid, which readily decarboxylates to yield the final product, 2,4-dimethylthiazol-5-amine. organic-chemistry.org

Hofmann Rearrangement:the Hofmann Rearrangement Converts a Primary Amide into a Primary Amine with One Fewer Carbon Atom.wikipedia.org

Step 1 & 2: Amide Formation: The initial ester is first hydrolyzed to the carboxylic acid, which is then converted into the primary amide, 2,4-dimethylthiazole-5-carboxamide, using standard amidation methods (e.g., conversion to acyl chloride followed by reaction with ammonia).

Step 3: Rearrangement: The amide is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a strong base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com This generates an N-bromoamide intermediate which, upon deprotonation, rearranges to the thiazol-5-yl isocyanate.

Step 4: Hydrolysis: As with the Curtius rearrangement, the isocyanate is hydrolyzed in the aqueous basic medium to the final aminothiazole.

Schmidt Reaction:the Schmidt Reaction Provides a More Direct Route from the Carboxylic Acid to the Amine Using Hydrazoic Acid Hn₃ .wikipedia.orgorganic Chemistry.orglibretexts.org

Regioselective Functionalization and Elaboration of Thiazole (B1198619) Scaffolds

The thiazole ring is a versatile scaffold that can be functionalized to create a diverse range of analogs. Starting from Methyl 2,4-dimethylthiazole-5-carboxylate, regioselective reactions can be employed to introduce new substituents at specific positions, leading to more complex and highly substituted molecules.

Directed Metalation (Lithiation) at Specific Ring Positions (e.g., 2-methyl site)

Directed metalation, particularly lithiation, is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org In the case of 2,4-dimethylthiazole (B1360104) derivatives, the protons on the methyl groups are acidic and can be removed by strong bases like organolithium reagents (e.g., n-butyllithium, BuLi) or lithium amides (e.g., lithium diisopropylamide, LDA). uwindsor.ca This process is often referred to as lateral lithiation.

Research has shown that the deprotonation of 2,4-dimethylthiazole-5-carboxylic acid occurs with high regioselectivity. rsc.org The use of two equivalents of a strong base like BuLi or LDA results in the formation of a dianion, with deprotonation occurring first at the acidic carboxylic acid proton and second, specifically at the 2-methyl group. rsc.org

The regioselectivity is governed by the electronic properties of the thiazole ring. The nitrogen atom at position 3 acts as a directing group, stabilizing the resulting carbanion at the adjacent 2-methyl position through coordination and inductive effects. This makes the protons of the 2-methyl group significantly more acidic than those of the 4-methyl group.

For the parent ester, this compound, a similar regioselectivity is expected. Treatment with a strong, non-nucleophilic base like LDA would selectively deprotonate the 2-methyl group to form a nucleophilic lithiated intermediate. This intermediate serves as a powerful synthon for introducing a wide variety of functional groups.

Table of Regioselective Lithiation

SubstrateBase (equiv.)Site of LithiationIntermediateReference
2,4-dimethylthiazole-5-carboxylic acidBuLi or LDA (2.0)2-methyl groupDianion (at -COO⁻ and -CH₂Li) rsc.org
This compoundLDA (1.0)2-methyl groupMonoanion (at -CH₂Li)(Predicted)

Synthesis of Highly Substituted Thiazole Analogs

The generation of the lithiated species at the 2-methyl position opens a gateway for the synthesis of a vast array of highly substituted thiazole analogs. The carbanion is a potent nucleophile that can react with a diverse range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. mt.comcardiff.ac.uk

By reacting the lithiated this compound with different electrophiles, the 2-methyl group can be elaborated into more complex side chains. This strategy allows for the systematic modification of the molecule to explore structure-activity relationships in drug discovery programs.

Examples of such transformations include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces new alkyl chains.

Hydroxylation/Aldol Reactions: Reaction with aldehydes and ketones (e.g., benzaldehyde, acetone) yields secondary and tertiary alcohols, respectively.

Carboxylation: Quenching the lithiated intermediate with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid derivative.

Silylation: Reaction with silyl (B83357) halides like trimethylsilyl (B98337) chloride (TMSCl) introduces a silyl group, which can be used as a protecting group or for further transformations.

These reactions, combined with subsequent modifications of the ester group at the 5-position (e.g., reduction to an alcohol, amidation to a carboxamide), provide a comprehensive toolkit for the synthesis of highly functionalized and polysubstituted thiazole analogs from a common precursor. mdpi.comkoreascience.kr

Table of Electrophilic Quenching Reactions

Lithiated Intermediate from...ElectrophileReagent ExampleProduct Type
This compoundAlkyl HalideCH₃I2-ethylthiazole derivative
This compoundAldehydePhCHO2-(hydroxy(phenyl)ethyl)thiazole derivative
This compoundKetone(CH₃)₂CO2-(1-hydroxy-1-methylethyl)thiazole derivative
This compoundCarbon DioxideCO₂2-(thiazol-2-yl)acetic acid derivative
This compoundSilyl Halide(CH₃)₃SiCl2-(trimethylsilylmethyl)thiazole derivative

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of a compound in its crystalline solid state. While specific crystal structure data for this compound is not extensively published, a detailed analysis of its parent compound, 2,4-dimethylthiazole-5-carboxylic acid, provides critical structural insights that are directly relevant to the ester derivative.

The crystal structure of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid was determined through single-crystal X-ray analysis at a low temperature of 100 K to minimize thermal vibrations and obtain high-precision data. dntb.gov.uanih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. dntb.gov.ua The thiazole ring itself is essentially planar, a common feature for such aromatic heterocyclic systems. The carboxylic acid group is twisted slightly out of the plane of the thiazole ring. This structural information is foundational for understanding the geometry of related derivatives, including its methyl ester.

Crystal Data for 2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid

Parameter Value
Chemical Formula C₆H₇NO₂S
Crystal System Monoclinic
Space Group P2₁/c

Data sourced from a 2012 study by Hazra et al. dntb.gov.uanih.gov

In the solid state, molecules of 2,4-dimethylthiazole-5-carboxylic acid are organized into a complex supramolecular network through a series of intermolecular interactions. dntb.gov.ua A prominent feature is the interplay of O—H···N and C—H···O hydrogen bonds, which connect individual molecules into polymeric chains. dntb.gov.uanih.gov These chains are further linked by weaker C—H···O hydrogen bonds, forming a two-dimensional framework. dntb.gov.uanih.gov

To quantify the various intermolecular contacts, Hirshfeld surface analysis was employed. dntb.gov.ua This computational method maps the regions of close contact between neighboring molecules in the crystal. The analysis showed that H···H, N···H, and O···H contacts are the most significant, collectively accounting for 50–70% of the total Hirshfeld surface area. dntb.gov.uanih.gov This indicates that hydrogen bonding and van der Waals forces are the dominant interactions governing the crystal packing.

Solution-State Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and identifying the functional groups of this compound in solution.

NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct singlet signals.

A signal corresponding to the methyl protons at position 2 of the thiazole ring.

A signal for the methyl protons at position 4.

A signal for the methyl protons of the ester group (-OCH₃).

¹H NMR Spectroscopic Data for Thiazole Derivatives

Protons Expected Chemical Shift (δ, ppm) Multiplicity
C2–CH₃ ~2.7 Singlet
C4–CH₃ ~2.6 Singlet

Note: Data are estimations based on typical values for thiazole and methyl ester compounds.

¹³C NMR: The carbon NMR spectrum provides complementary information, identifying all unique carbon atoms. Key resonances include the carbonyl carbon of the ester, the carbons of the thiazole ring, and the methyl carbons. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

¹³C NMR Spectroscopic Data for Thiazole Derivatives

Carbon Atom Expected Chemical Shift (δ, ppm)
C =O (ester) ~162
C 5 (thiazole) ~115
C 4 (thiazole) ~158
C 2 (thiazole) ~165
O–C H₃ (ester) ~52
C4–C H₃ ~19

Note: Data are estimations based on typical values for related thiazole carboxylates.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption bands are associated with the carbonyl group of the ester and the vibrations of the thiazole ring.

Characteristic IR Absorption Bands

Functional Group Vibration Type Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretching 1710-1730 Strong
C=N (Thiazole) Stretching 1610-1640 Medium
C-O (Ester) Stretching 1200-1300 Strong
C-S (Thiazole) Stretching 660-680 Medium-Weak

Note: Data are estimations based on typical values for thiazole esters. nih.govresearchgate.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is characterized by electronic transitions within the conjugated system formed by the thiazole ring and the carboxylate group. Typically, two main absorption bands are expected:

A high-energy band corresponding to a π → π* transition within the aromatic system.

A lower-energy, less intense band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms.

Studies on related compounds like 5-acetyl-2,4-dimethylthiazole (B181997) show strong UV absorption, confirming the presence of these electronic transitions. researchgate.net This technique helps to confirm the electronic structure and the extent of conjugation in the molecule.

Table of Mentioned Compounds

Compound Name
This compound
2,4-Dimethylthiazole-5-carboxylic acid
Ethyl 2,4-dimethylthiazole-5-carboxylate

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry serves as a cornerstone in the analytical characterization of "this compound," providing definitive confirmation of its molecular formula and offering deep insights into its structural architecture through controlled fragmentation. This technique subjects the molecule to ionization, followed by the separation of resulting ions based on their mass-to-charge ratio (m/z), culminating in a spectrum that is a veritable fingerprint of the compound.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of "this compound." The precise mass measurement of the molecular ion peak allows for the calculation of a unique molecular formula, distinguishing it from other potential isobaric compounds. The expected monoisotopic mass for "this compound" (C₇H₉NO₂S) is a key parameter for this confirmation.

The primary fragmentation events anticipated for "this compound" under EI-MS conditions would involve the cleavage of the ester group and fragmentations within the thiazole ring itself. The initial loss of the methoxy (B1213986) group (•OCH₃) from the ester functionality is a common pathway for methyl esters, leading to the formation of a stable acylium ion. Another expected fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃).

Furthermore, fragmentation of the thiazole ring is expected. This can involve the cleavage of the C-S and N-C bonds, leading to characteristic fragments that indicate the presence and substitution pattern of the thiazole core. The stability of the aromatic thiazole ring suggests that fragments retaining this core structure will be prominent in the mass spectrum.

A proposed fragmentation pattern, based on these principles and data from related structures, is detailed in the table below. The molecular ion peak [M]⁺• would be observed at an m/z corresponding to the molecular weight of the compound. Subsequent fragmentation would lead to a series of daughter ions, the detection of which corroborates the assigned structure.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound

Predicted Fragment Ion Structure of Fragment m/z (Mass-to-Charge Ratio) Proposed Fragmentation Pathway
[M]⁺•C₇H₉NO₂S171Molecular Ion
[M - •OCH₃]⁺C₆H₆NOS⁺140Loss of the methoxy radical from the ester group
[M - •COOCH₃]⁺C₅H₆NS⁺112Loss of the methoxycarbonyl radical
[C₄H₄NS]⁺C₄H₄NS⁺98Cleavage of the thiazole ring with loss of the ester and a methyl group
[C₃H₃S]⁺C₃H₃S⁺71Thiophene-like fragment from ring cleavage

The interpretation of the mass spectrum, including the relative abundances of these fragment ions, provides a high degree of confidence in the structural assignment of "this compound." The combination of molecular formula confirmation by HRMS and detailed structural insights from fragmentation patterns makes mass spectrometry an indispensable tool in the comprehensive analysis of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic and Chemical Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. While specific DFT studies on Methyl 2,4-dimethylthiazole-5-carboxylate are not extensively published, the principles of DFT can be applied to understand its characteristics based on analyses of analogous structures. DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties such as orbital energies and charge distributions. researchgate.netepstem.net For a molecule like this, DFT would elucidate the influence of the methyl groups and the electron-withdrawing methyl carboxylate group on the aromatic thiazole (B1198619) ring's electron density. These calculations provide the foundation for understanding the molecule's reactivity and spectroscopic properties. epstem.net

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable descriptor for predicting a molecule's reactive behavior by visualizing the electrostatic potential on the electron density surface. nih.gov For this compound, an MESP analysis would reveal specific regions prone to electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the thiazole ring and the carbonyl oxygen of the ester group, both of which possess lone pairs of electrons. nih.gov

Zero Potential Regions (Green): These areas represent neutral potential and are typically found on the carbon framework of the molecule. nih.gov

This analysis is critical for understanding how the molecule might interact with biological receptors, where electrostatic complementarity is often a key driver of binding. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies of these orbitals and their distribution across the molecule are key indicators of its reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the site of electron-donating capability, indicating susceptibility to electrophilic attack. For this compound, the HOMO is expected to be primarily located on the electron-rich thiazole ring system. wikipedia.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital signifies the ability to accept electrons, indicating susceptibility to nucleophilic attack. The LUMO would likely be centered on the electron-deficient methyl carboxylate group. wikipedia.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The precise energy gap can be calculated using DFT methods and helps to quantify the molecule's kinetic stability.

Understanding these orbitals is fundamental to predicting the outcomes of various chemical reactions and the molecule's interaction with biological targets. pku.edu.cn

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein or enzyme (receptor). This method is extensively used to forecast binding affinity and mechanism of action for potential drug candidates.

While specific docking studies for this compound are not widely documented, research on structurally similar thiazole derivatives provides a strong basis for predicting its binding behavior. Thiazole-containing compounds are known to act as inhibitors for a variety of enzymes, including kinases, carbonic anhydrases, and microbial enzymes. nih.govresearchgate.netresearchgate.net

A docking simulation of this compound into a hypothetical enzyme active site would likely predict the following interactions:

Hydrogen Bonding: The carbonyl oxygen of the ester group and the thiazole nitrogen atom are potential hydrogen bond acceptors, capable of interacting with donor residues like arginine, lysine, or serine in a receptor's binding pocket.

Hydrophobic Interactions: The two methyl groups and the thiazole ring itself can form hydrophobic or van der Waals interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. nih.gov

Pi-Stacking/Arene-H Interactions: The aromatic thiazole ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or form arene-H bonds. nih.gov

These predicted interactions help in identifying potential biological targets and serve as a rationale for synthesizing the compound for further biological evaluation.

Based on the predicted binding interactions from molecular docking, a potential mechanism of action can be elucidated. If docking studies show that this compound fits snugly within the active site of an enzyme, it suggests a mechanism of competitive inhibition . In this scenario, the compound would compete with the enzyme's natural substrate for binding, thereby blocking the normal catalytic activity.

For instance, studies on related thiazole inhibitors of xanthine (B1682287) oxidase have shown that the molecule binds within the enzyme's active site, interacting with key residues and preventing the substrate from accessing it. researchgate.net Similarly, thiazole derivatives designed as c-Met kinase inhibitors have demonstrated binding at the ATP-binding site, preventing phosphorylation and downstream signaling, which is a common mechanism for anticancer agents. nih.gov Therefore, it is plausible that this compound could act by physically obstructing the active site of a target enzyme, a hypothesis that can be tested through in vitro enzymatic assays.

In Silico Prediction of Research-Relevant Properties

In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. These predictions are vital for assessing a compound's drug-likeness and potential for development. Studies on 2,4,5-trisubstituted thiazole derivatives have shown satisfactory in silico ADMET properties, suggesting a good potential for oral bioavailability and drug-likeness. nih.govresearchgate.net

Below is an interactive table of predicted research-relevant properties for this compound, based on its structure and data from similar compounds. nih.govmdpi.com

PropertyPredicted Value/ClassificationSignificance
Molecular Weight 171.21 g/mol Conforms to Lipinski's Rule (< 500), suggesting good absorption.
LogP (Lipophilicity) Predicted < 5Conforms to Lipinski's Rule (< 5), indicating a balance between solubility and permeability. mdpi.com
Hydrogen Bond Donors 0Conforms to Lipinski's Rule (≤ 5), favorable for membrane permeability.
Hydrogen Bond Acceptors 3 (N, O=C, O-CH3)Conforms to Lipinski's Rule (≤ 10), favorable for solubility.
Oral Bioavailability Predicted GoodIndicates the compound is likely to be well-absorbed when administered orally. nih.gov
Human Intestinal Absorption Predicted HighSuggests efficient absorption from the gastrointestinal tract. mdpi.com
CNS Activity Predicted ProbableIndicates a potential to cross the blood-brain barrier. nih.gov
CYP450 Inhibition Predicted Non-inhibitorLow likelihood of causing drug-drug interactions via major cytochrome P450 enzymes. mdpi.com

These in silico predictions suggest that this compound possesses a favorable drug-like profile, making it a viable candidate for further investigation in drug discovery programs. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational modeling, encompassing Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, has become an indispensable tool in the rational design and optimization of bioactive molecules. For derivatives of the thiazole scaffold, including compounds structurally related to this compound, these computational approaches have been pivotal in elucidating the structural requirements for various biological activities.

A notable study focused on a series of novel 4-methylthiazole-5-carboxylic acid derivatives, which are structurally analogous to this compound. nih.gov In this research, QSAR properties were determined using HyperChem, and molecular docking analyses were performed to understand the binding interactions with the MUC1 oncoprotein, a target in breast cancer therapy. nih.govresearchgate.net The findings revealed that specific substitutions on the thiazole ring system significantly influence the anti-cancer activity against MDA-MB-231 breast adenocarcinoma cell lines. nih.gov For instance, compounds with high potent activity were identified, suggesting their potential as effective mucin oncoprotein inhibitors. nih.gov

Similarly, SAR studies on a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives identified key structural features for xanthine oxidase (XO) inhibitory activity. nih.gov This research demonstrated that substitutions on the benzamido moiety, such as a fluoro group at the para position or a chloro group, resulted in excellent XO inhibitory activity. nih.gov Although not directly involving this compound, these findings highlight the amenability of the 4-methylthiazole-5-carboxylate core to SAR and QSAR analysis, providing a predictive framework for designing new analogs with enhanced potency.

The general principles derived from SAR studies on related thiazole derivatives indicate that the electronic and steric properties of substituents at the C2 and C4 positions of the thiazole ring, as well as modifications to the carboxylate group at the C5 position, are critical determinants of biological activity. ijper.orgnih.gov For example, research on benzothiazole-phenyl analogs has shown that the placement of trifluoromethyl groups on aromatic rings is well-tolerated by target enzymes. nih.govescholarship.org

Interactive Table of SAR Findings for Thiazole Derivatives:

< علمی-جدول >

Scaffold Position of Variation Key Finding Biological Activity Reference
4-methylthiazole-5-carboxylic acid Substituents on the carboxylic acid Specific substitutions enhance binding to MUC1 oncoprotein Anti-cancer nih.gov, researchgate.net
2-benzamido-4-methylthiazole-5-carboxylic acid Substituents on the benzamido ring p-Fluoro and p-chloro groups increase potency Xanthine Oxidase Inhibition nih.gov
Benzothiazole-phenyl analogs Trifluoromethyl group placement Well-tolerated at ortho and para positions Dual sEH/FAAH Inhibition nih.gov, escholarship.org

Prediction of Properties for Compound Library Design

The this compound scaffold serves as a valuable starting point for the design of focused compound libraries. nih.gov The prediction of physicochemical and pharmacokinetic properties through computational methods is a crucial step in the design of these libraries to ensure that the synthesized compounds possess drug-like characteristics.

In silico tools are employed to calculate a range of molecular descriptors for virtual libraries of compounds based on the this compound core. These descriptors help in predicting properties such as solubility, lipophilicity (logP), molecular weight, and polar surface area, which are critical for oral bioavailability and cell permeability. For instance, studies on related heterocyclic compounds utilize software to predict absorption, distribution, metabolism, and excretion (ADME) properties, which are vital for filtering out compounds with predicted poor pharmacokinetic profiles early in the drug discovery process. researchgate.net

The design of a compound library around the this compound scaffold would typically involve the virtual enumeration of derivatives with diverse substituents at key positions. For each virtual compound, a suite of properties would be calculated.

Interactive Table of Predicted Properties for a Virtual Library Based on a Thiazole Scaffold:

< علمی-جدول >

Descriptor Predicted Range for Library Importance in Drug Design
Molecular Weight ( g/mol ) 150 - 500 Adherence to Lipinski's Rule of Five for oral bioavailability
LogP -1 to 5 Balance between aqueous solubility and lipid membrane permeability
Hydrogen Bond Donors 0 - 5 Influences binding affinity and solubility
Hydrogen Bond Acceptors 0 - 10 Influences binding affinity and solubility
Polar Surface Area (Ų) < 140 Correlates with cell permeability

By establishing these predictive models, chemists can prioritize the synthesis of a smaller, more focused set of compounds from the virtual library that have a higher probability of exhibiting the desired biological activity and favorable drug-like properties. This computational pre-screening significantly accelerates the hit-to-lead optimization process and reduces the resources required for synthesizing and testing large numbers of compounds. The structural simplicity and synthetic tractability of this compound make it an attractive core for generating such focused libraries for a variety of therapeutic targets. nih.gov

Compound Index

Biological Activity Research and Mechanistic Studies Excluding Clinical Data

Antimicrobial Activity Research

The investigation into the antimicrobial properties of thiazole (B1198619) derivatives is a robust field of study. researchgate.net The core thiazole structure is a key component in various pharmaceuticals known for their antibacterial and antifungal effects. nanobioletters.com Research has extended to various substituted thiazoles to evaluate their efficacy against a spectrum of microbial pathogens.

Evaluation of Antibacterial Properties (e.g., against Gram-positive and Gram-negative bacterial strains)

Derivatives of thiazole have been synthesized and evaluated for their potential to inhibit bacterial growth. Studies have shown that certain thiazole-based compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, research into 2-(2-hydrazinyl) thiazole derivatives demonstrated encouraging antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). tandfonline.com Similarly, a series of novel thiazole-based heterocycles showed satisfactory antibacterial activity against the bacterial species tested. nih.gov While these studies focus on the broader class of thiazole derivatives, they establish the foundation for the antibacterial potential of the thiazole scaffold present in Methyl 2,4-dimethylthiazole-5-carboxylate.

Investigation of Antifungal Activity

The antifungal potential of the thiazole ring is well-documented, with thiazole derivatives being investigated as agents against various fungal strains. nanobioletters.com Research on novel thiazole hydrazine (B178648) derivatives showed that some of these compounds had notable antifungal activity against Candida albicans when compared to the standard drug Griseofulvin. nanobioletters.com However, their activity against other fungal strains like Aspergillus niger and Aspergillus clavatus was less pronounced. nanobioletters.com This highlights the selective nature of the antifungal action of thiazole compounds.

Studies on Antiviral Activity

The thiazole nucleus is a core structure in some synthetic pharmaceuticals with antiviral properties. nanobioletters.com While specific antiviral studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the broader class of thiazole derivatives is recognized for its potential in this area. researchgate.netnanobioletters.com

Research into Antitubercular Efficacy

The search for novel antitubercular agents has also included the evaluation of thiazole derivatives. Although specific data on this compound was not prominently featured in the search results, the general class of thiazole compounds continues to be an area of interest for developing new drugs against Mycobacterium tuberculosis.

Anticancer Activity Research

Thiazole and its derivatives are a significant class of compounds in anticancer research, with many exhibiting potent cytotoxic effects against various cancer cell lines. nih.govnih.gov They are known to act through several mechanisms, including the induction of apoptosis and the inhibition of critical cellular pathways involved in cancer progression. nih.gov

Cytotoxicity and Antiproliferative Studies in Various Cancer Cell Lines (e.g., lung, colorectal, breast, liver carcinoma)

Numerous studies have highlighted the antiproliferative effects of thiazole derivatives against a range of human cancer cell lines.

Newly synthesized thiazole derivatives have demonstrated cytotoxic activity against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov In one study, specific thiazole derivatives containing chlorine (compounds 11c and 6g) were found to be the most potent among the tested series. nih.gov

Another study focused on a series of 4-methylthiazole (B1212942) derivatives and found that compounds with specific substitutions (2,5-difluorophenyl and 4-(trifluoromethoxy)phenyl) were highly active against MCF-7 breast cancer cells, with IC₅₀ values of 7.7 µM and 8.0 µM, respectively. tandfonline.com These compounds also showed significant activity against the HT-29 colon cancer cell line. tandfonline.com

Furthermore, a different set of novel thiazole derivatives was evaluated against MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com One particular compound from this series, designated as 4c, showed potent antiproliferative activity with IC₅₀ values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells, which were more effective than the standard drug Staurosporine in this assay. mdpi.com These findings underscore the potential of the thiazole scaffold as a basis for the development of new anticancer agents. jpionline.org

Table 1: Cytotoxicity of Selected Thiazole Derivatives in Cancer Cell Lines This table is representative of research on the broader class of thiazole derivatives and not specific to this compound unless stated.

Compound ClassCancer Cell LineMeasurementResultReference
4-Methylthiazole DerivativesMCF-7 (Breast Carcinoma)IC₅₀7.7 µM - 8.0 µM tandfonline.com
4-Methylthiazole DerivativesHT-29 (Colorectal Cancer)IC₅₀22-27 µM tandfonline.com
Thiazole-Based HeterocyclesHepG-2, HCT-116, MCF-7Cytotoxic ActivityPotent activity observed nih.gov
Novel Thiazole DerivativesMCF-7 (Breast Carcinoma)IC₅₀2.57 µM mdpi.com
Novel Thiazole DerivativesHepG2 (Liver Carcinoma)IC₅₀7.26 µM mdpi.com

Anti-inflammatory Activity Research

Derivatives of this compound have been investigated for their ability to inhibit enzymes involved in the inflammatory process. A study on substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates identified them as dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II). Both of these enzymes are implicated in inflammatory diseases and certain cancers. One compound from this series emerged as a particularly potent dual inhibitor, with an IC50 value of 0.12 µM against 15-LOX and 2.93 µM against bovine CA II.

In another line of research, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as potential inhibitors of xanthine (B1682287) oxidase (XO). This enzyme plays a role in gout and hyperuricemia by producing uric acid and reactive oxygen species. The study found that derivatives with a fluoro or chloro substitution at the para position of the benzamido group exhibited excellent XO inhibitory activity, with IC50 values of 0.57 µM and 0.91 µM, respectively.

The table below presents the inhibitory concentrations of these thiazole derivatives against key inflammatory enzymes.

Compound SeriesTarget EnzymeIC50 Value (µM)
Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates15-Lipoxygenase (15-LOX)0.12 ± 0.002
Bovine Carbonic Anhydrase II (bCA II)2.93 ± 0.22
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acidXanthine Oxidase (XO)0.57
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acidXanthine Oxidase (XO)0.91

The anti-inflammatory potential of thiazole derivatives has also been assessed using various in vitro assays. The denaturation of proteins is a well-documented cause of inflammation in conditions like arthritis. nih.gov A study on 4-arylthiazole acetic acid derivatives found that certain compounds moderately inhibited the denaturation of albumin when subjected to heat. researchgate.net

The human red blood cell (HRBC) membrane stabilization method is another common in vitro assay to evaluate anti-inflammatory activity, as the erythrocyte membrane is analogous to the lysosomal membrane. Stabilizing these membranes prevents the release of inflammatory mediators. Thiazole derivatives have demonstrated efficacy in this assay. For example, two 4-arylthiazole acetic acid derivatives strongly inhibited the hyperthermic lysis of erythrocytes over a wide range of concentrations. researchgate.net In another study, novel bis-thiazole derivatives showed significant in vitro anti-inflammatory activity, with two compounds providing 65% and 68% protection in the HRBC membrane stabilization assay at a concentration of 200 µg/mL.

The results from these assays indicate that thiazole-based compounds can interfere with key processes in the inflammatory cascade.

Antioxidant Activity Investigations

Several studies have explored the antioxidant properties of compounds containing the thiazole nucleus. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in numerous diseases, including cancer and inflammatory conditions.

A study on 4-thiomethyl-functionalised 1,3-thiazoles demonstrated their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, a common measure of antioxidant activity. The synthesized compounds showed a high level of absorption of DPPH radicals, in the range of 70-98%. For the most active derivatives, the IC50 values, which represent the concentration required to scavenge 50% of the radicals, were in the range of 191-417 µM.

Furthermore, research on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, which were also potent xanthine oxidase inhibitors, confirmed their free radical scavenging activity. Another study documented the antioxidant and free radical scavenging activities of 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid. nih.gov The antioxidant potential of the thiazole moiety is further supported by research on related imidazole (B134444) compounds, where 4-methylimidazole (B133652) showed good antioxidant activity and a protective effect against hydrogen peroxide-induced oxidative damage. These findings collectively suggest that the thiazole-5-carboxylate scaffold is a promising backbone for the development of novel antioxidant agents.

Studies on Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacological research, providing insight into potential mechanisms of action, transport, and distribution.

Comprehensive searches of scientific literature did not yield specific studies investigating the direct binding of this compound to nucleic acids. However, the broader class of thiazole-containing compounds has been a subject of such investigations. For instance, complex bithiazole carboxamides, which are fragments of the natural product Bleomycin A2, have been synthesized and studied for their DNA binding properties using methods like proton NMR and fluorescence spectroscopy. nih.govnih.gov These studies confirm that the thiazole moiety can be a critical component of molecules designed to interact with DNA. nih.govnih.gov Research on other heterocyclic compounds has also utilized absorption titration experiments to demonstrate good binding affinity to calf thymus DNA (CT-DNA) via intercalation. glpbio.com However, no such data is currently available for this compound itself.

The binding of drug candidates to serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical factor influencing their pharmacokinetic profile. researchgate.net While specific studies on the interaction between this compound and BSA are not present in the available literature, extensive research exists on how other molecules, including those with carboxylic acid groups, interact with this protein. mdpi.comnih.gov

Bovine Serum Albumin is often used as a model protein due to its structural homology to HSA, low cost, and stability. nih.gov Studies with other compounds, like non-steroidal anti-inflammatory drugs (NSAIDs), show that the presence of a carboxylate group (RCOO-) can be crucial for binding, often facilitating interaction at specific sites like Sudlow site II through the formation of salt bridges with positively charged residues. nih.gov Given that this compound is an ester derivative of 2,4-dimethylthiazole-5-carboxylic acid, its binding characteristics to BSA would be expected to differ significantly from its parent carboxylic acid, as esterification neutralizes the negative charge and can reduce binding affinity. nih.gov However, without direct experimental data, any discussion of its specific binding parameters remains speculative.

Elucidation of Pharmacological Mechanisms of Action

Understanding the precise molecular targets and the relationship between a molecule's structure and its biological effects is fundamental to drug discovery and development.

There are no specific preclinical studies in the reviewed literature that identify or validate a pharmacological target for this compound.

Research into structurally related thiazole derivatives has, however, identified several potential targets. For example, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as potential inhibitors of xanthine oxidase, an enzyme implicated in gout. researchgate.netnih.gov In these studies, certain derivatives showed potent inhibitory activity in both in vitro and in vivo models. researchgate.netnih.gov Other research on 5-methylthiazole-thiazolidinone conjugates identified cyclooxygenase-1 (COX-1) as a primary molecular target for their anti-inflammatory effects. mdpi.com Additionally, a novel thiazole compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was found to ameliorate insulin (B600854) sensitivity and hyperlipidemia in diabetic rat models, suggesting targets within metabolic and inflammatory pathways. nih.gov These examples highlight the diverse therapeutic potential within the thiazole chemical space, although the specific targets of this compound remain uninvestigated.

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into effective drug candidates. As no biological activity has been definitively reported for this compound, no SAR studies for this specific compound are available.

However, SAR studies on related thiazole compounds provide valuable insights. For instance, in the investigation of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors, the nature and position of substituents on the benzamido ring were found to be critical for activity. researchgate.netnih.gov Specifically, the presence of a fluorine atom at the para position of the benzene (B151609) ring resulted in the most potent inhibitory activity. researchgate.netnih.gov Similarly, for anti-inflammatory 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the activity was dependent on both the type of substituent and its location on the benzene ring. mdpi.com These findings underscore the principle that small structural modifications to the thiazole scaffold can lead to significant changes in biological outcomes.

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Advanced Thiazole-Based Analogs for Enhanced Biological Profiles

The foundation of advancing Methyl 2,4-dimethylthiazole-5-carboxylate as a lead compound lies in the strategic design and synthesis of its analogs. The goal is to systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are pivotal in this process, guiding the rational design of new derivatives. fabad.org.trresearchgate.net

Key modifications to the this compound core could involve:

Substitution at the Phenyl Ring: For analogs containing a phenyl group, the introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can significantly influence biological activity. The position and electronic nature of these substituents can dictate the interaction with biological targets. nih.gov

Modification of the Carboxylate Group: The methyl ester at the 5-position is a prime site for modification. Conversion to amides, hydrazides, or other bioisosteres can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved biological profiles. google.com

Alterations to the Thiazole (B1198619) Ring Substituents: The methyl groups at the 2- and 4-positions can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target binding site.

The synthesis of these advanced analogs would leverage established and novel synthetic methodologies to create a diverse library of compounds for biological evaluation. The insights gained from SAR studies will be instrumental in refining the design of subsequent generations of analogs with progressively enhanced biological profiles. fabad.org.tr

Development of Novel Synthetic Methodologies for Complex Thiazole Structures

The efficient synthesis of a diverse range of analogs of this compound necessitates the development and application of innovative synthetic methodologies. While classical methods like the Hantzsch thiazole synthesis remain relevant, modern techniques offer significant advantages in terms of efficiency, yield, and the ability to construct complex molecular architectures. nih.govnih.gov

Recent advancements in synthetic chemistry that can be applied to create complex thiazole structures include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and enhance product purity. nih.govdrugbank.com It is particularly well-suited for the rapid generation of compound libraries for high-throughput screening.

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and scalability. bohrium.com This methodology is ideal for the large-scale production of promising lead compounds.

Catalytic Methods: The use of transition metal catalysts (e.g., palladium, copper) and organocatalysts can facilitate novel bond formations and enable the synthesis of previously inaccessible thiazole derivatives. google.com

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and synthetic efficiency. fabad.org.tr

These advanced synthetic tools will be crucial for building structurally diverse libraries of this compound analogs, which is essential for comprehensive biological screening and the discovery of novel therapeutic agents.

Integration of Multi-Omics and High-Throughput Screening in Research Pipelines

To accelerate the discovery and development of drug candidates derived from this compound, the integration of modern "omics" technologies and high-throughput screening (HTS) is indispensable. nih.govmdpi.com This integrated approach allows for a more comprehensive understanding of the biological effects of the synthesized compounds and facilitates the identification of promising leads.

A typical research pipeline would involve:

High-Throughput Screening (HTS): Large libraries of thiazole analogs would be rapidly screened against specific biological targets or in cell-based assays to identify "hits" with desired activities. nih.govasu.edu

Genomics and Transcriptomics: These technologies can be used to identify the molecular targets of active compounds by analyzing changes in gene expression profiles in response to treatment. mdpi.com

Proteomics: Proteomic approaches can provide insights into the downstream effects of a compound on protein expression and signaling pathways, helping to elucidate its mechanism of action. mdpi.com

Metabolomics: Analyzing changes in the metabolome can reveal the impact of a compound on cellular metabolism and identify potential biomarkers of drug response.

By combining these powerful technologies, researchers can build a comprehensive understanding of the structure-activity relationships, mechanisms of action, and potential therapeutic applications of novel this compound analogs.

Exploration of Emerging Therapeutic Areas and Unmet Medical Needs

The versatile nature of the thiazole scaffold suggests that analogs of this compound could find applications in a wide range of therapeutic areas, including those with significant unmet medical needs. nih.govnih.gov

Promising areas for exploration include:

Neurodegenerative Diseases: Thiazole derivatives have shown potential in the treatment of conditions like Alzheimer's and Parkinson's disease by targeting enzymes such as cholinesterases and monoamine oxidases. nih.govnih.gov

Metabolic Disorders: Certain thiazole-containing compounds have been investigated for their role in managing metabolic diseases. nih.gov

Rare Diseases: The development of drugs for rare diseases is often neglected. The unique structural features of thiazole analogs could be leveraged to design therapies for these underserved patient populations.

Antimicrobial and Antiviral Agents: The thiazole ring is a component of several approved antimicrobial and antiviral drugs. nih.gov Novel analogs could be developed to combat drug-resistant pathogens and emerging viral threats.

Oncology: The anticancer potential of thiazole derivatives is well-documented, with several compounds targeting various cancer-related pathways. nih.gov

By exploring these and other emerging therapeutic areas, researchers can unlock the full potential of this compound as a starting point for the development of innovative medicines that address critical global health challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.